molecular formula C11H21NO2 B13877902 4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine CAS No. 423768-59-6

4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine

Cat. No.: B13877902
CAS No.: 423768-59-6
M. Wt: 199.29 g/mol
InChI Key: IQUULRKHPBCWJW-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine (IUPAC name: this compound oxalate) is a bicyclic organic compound featuring a piperidine ring fused to a 5,5-dimethyl-1,3-dioxane moiety. According to Thermo Scientific, it has a molecular weight of 289.33 g/mol and is available as an oxalate salt with ≥90% purity . The compound’s structure combines the basicity of the piperidine nitrogen with the steric and electronic effects of the dioxane ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

423768-59-6

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine

InChI

InChI=1S/C11H21NO2/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9/h9-10,12H,3-8H2,1-2H3

InChI Key

IQUULRKHPBCWJW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine typically involves the formation of the 1,3-dioxane ring system attached to the piperidine core. This is often achieved by reacting a piperidine derivative (such as 4-piperidone or 4-piperidone hydrochloride) with appropriate diols or ketones to form the dioxane ring, followed by functional group transformations to introduce or modify substituents.

Detailed Preparation Method from Patent CN106432232A

A notable synthetic approach related to piperidine derivatives with cyclic acetal groups is described in patent CN106432232A. Although the patent primarily focuses on the synthesis of 1-piperidin-4-yl-1,3-dihydro-imidazol derivatives, the initial steps involve the preparation of N-tert-butyloxycarbonyl-4-piperidones, which are key intermediates structurally related to this compound.

Stepwise Synthesis Outline:
Step Description Reagents and Conditions Yield / Notes
1 Synthesis of N-tert-butyloxycarbonyl-4-piperidones 4-piperidone hydrochloride, sodium bicarbonate, 50% aqueous acetone, dimethyl dicarbonate butyl ester; stirred at room temperature for 24 h 93% molar yield
2 Reductive amination of N-tert-butyloxycarbonyl-4-piperidones Inert atmosphere; titanium isopropoxide, ammonia, reducing agent added at <30°C; reaction for 3-8 h High purity product
3 Acidification and reaction with halogenated compound A (X = F, Cl, Br, I) Heating under inert gas with KI and base; pH adjusted to 4-5 to precipitate product Crude product purified by recrystallization
4 Curtius rearrangement Reaction with azide reagents (e.g., sodium azide, trimethylsilyl azide) in solvents like acetone or dioxane under reflux for 4-8 h Final product isolated by recrystallization

This multi-step approach provides a robust method to access piperidine derivatives with cyclic acetal moieties, which can be adapted for synthesizing this compound analogs.

Preparation of the 1,3-Dioxane Moiety

The 1,3-dioxane ring (5,5-dimethyl-1,3-dioxane) is commonly prepared via acetalization of a suitable ketone with diols. For example, 4,5-dimethyl-1,3-dioxole-2-ketone, a related cyclic ketone, can be synthesized using 3-hydroxy-2-butanone and dimethyl carbonate under catalytic conditions, as described in patent CN103483307A.

Key Features of 1,3-Dioxane Formation:
Step Description Reagents and Conditions Notes
1 Transesterification reaction 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate catalyst, tetraethylene glycol dimethyl ether solvent; 60-65°C for 5 h with methanol removal Formation of carbonic acid monomethyl 3-hydroxy-2-butanone ester
2 Heating and distillation Increase temperature to 110-160°C for 2-5 h to distill off methanol and other byproducts Drives reaction to completion
3 Neutralization and crystallization Add concentrated HCl to neutralize catalyst, fractionation, pressure reduction distillation, crystallization at 0-5°C Yields crude 4,5-dimethyl-1,3-dioxole-2-ketone

This method avoids hazardous reagents like phosgene and triphosgene, improving safety and scalability.

Formation of this compound Oxalate Salt

The compound this compound is often isolated or used in its oxalate salt form, which enhances solubility and stability for research applications.

Salt Formation:
  • The free base this compound is reacted with oxalic acid in an appropriate solvent to form the oxalate salt.
  • This salt has a molecular formula of C13H23NO6 and molecular weight 289.32 g/mol.
  • The oxalate salt is typically purified by recrystallization and stored under standard laboratory conditions.

Summary Table of Preparation Methods

Preparation Aspect Method / Reagents Conditions Yield / Remarks Reference
N-tert-butyloxycarbonyl-4-piperidones synthesis 4-piperidone hydrochloride, sodium bicarbonate, dimethyl dicarbonate butyl ester Room temp, 24 h, aqueous acetone 93% molar yield
Reductive amination Titanium isopropoxide, ammonia, reducing agent <30°C, inert atmosphere, 3-8 h High purity
Acidification and halogenated compound reaction Compound A (X = F, Cl, Br, I), KI, base Heating under inert gas Crude product purified
Curtius rearrangement Sodium azide or trimethylsilyl azide, acetone or dioxane Reflux 4-8 h Final product isolated
1,3-dioxane ring formation 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate catalyst 60-160°C, distillation, neutralization Crude 4,5-dimethyl-1,3-dioxole-2-ketone
Oxalate salt formation This compound + oxalic acid Standard lab conditions Purified salt, MW 289.32 g/mol

Research Findings and Applications

  • The piperidine core is a common scaffold in medicinal chemistry, and the incorporation of the 5,5-dimethyl-1,3-dioxane group can modulate biological activity.
  • The oxalate salt form improves solubility and stability, facilitating its use as an intermediate in pharmaceutical synthesis.
  • Although specific biological activity data for this compound is limited, structurally related piperidine derivatives have shown promise in various therapeutic areas.
  • The synthetic methods described provide scalable and safer routes avoiding hazardous reagents like phosgene, improving industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine can be contextualized by comparing it to related compounds in terms of molecular architecture , biological activity , and electronic properties . Below is a detailed analysis supported by experimental data and structural analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Features Molecular Weight (g/mol) Key Properties/Activity References
This compound oxalate Piperidine + 5,5-dimethyl-1,3-dioxane 289.33 High purity; used as a synthetic intermediate.
7d (Pyrazolyl-s-triazine derivative) Piperidine + triazine + aniline Not reported Anticancer IC50: MDA-MB-231 (39.4 µM), U-87 MG (42.2 µM), A549 (26.4 µM), MCF-7 (10.5 µM). Lower activity vs. morpholine/aniline analogs.
3a (Star-shaped ketal) 5,5-Dimethyl-1,3-dioxane + bithienyl + amine Not reported Electron-donor properties in organic semiconductors; used in optoelectronic materials.
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine Pyridine + dioxaborinane 415.09 Boron-containing analog; potential use in Suzuki-Miyaura coupling reactions.
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chloropyridine + dioxaborolane 239.51 Boronate ester; used as a cross-coupling reagent in medicinal chemistry.

Structural Analogues and Functional Roles

  • Piperidine vs. Morpholine/Aniline Derivatives : In pyrazolyl-s-triazine derivatives (e.g., compound 7d ), the piperidine ring was found to reduce anticancer activity compared to morpholine or aniline substituents. For example, 7d exhibited moderate IC50 values (10.5–42.2 µM) against cancer cell lines, while analogs with two aniline moieties showed superior potency . This suggests that the basicity and steric bulk of piperidine may hinder target binding in certain pharmacological contexts.
  • Dioxane/Dioxaborolane Rings : The 5,5-dimethyl-1,3-dioxane group in the target compound shares structural similarity with dioxaborinane (e.g., 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine ) and dioxaborolane (e.g., 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ) derivatives. These boron-containing analogs are critical in cross-coupling reactions, highlighting the versatility of dioxane-related scaffolds in synthetic chemistry .

Electronic and Material Properties

  • Electron-Donor Capability: The 5,5-dimethyl-1,3-dioxane moiety in 3a contributes to electron-donor properties in star-shaped small molecules, enhancing their performance in organic semiconductors . This suggests that the dioxane ring in the target compound could similarly influence electronic behavior in materials science applications.

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5,5-dimethyl-1,3-dioxane moiety. This structure contributes to its potential interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in metabolic pathways and signal transduction mechanisms. Research indicates that the compound may exhibit effects on neurotransmitter systems by modulating receptor activity or inhibiting enzyme functions related to neurotransmitter degradation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Mechanism Reference
AnticholinesteraseInhibition of acetylcholinesterase (AChE)
AntiproliferativeInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction of oxidative stress in neuronal cells

Anticholinesterase Activity

A study demonstrated that this compound exhibited significant anticholinesterase activity. The compound was found to inhibit AChE with an IC50 value indicative of its potential as a therapeutic agent for conditions like Alzheimer's disease. The mechanism involved competitive inhibition, leading to increased levels of acetylcholine in synaptic clefts .

Antiproliferative Effects

In another investigation, the compound was evaluated for its antiproliferative effects against various cancer cell lines. It showed promising results in inhibiting the growth of breast and ovarian cancer cells. The study reported IC50 values ranging from 19.9 to 75.3 µM across different cell lines, suggesting that modifications to the piperidine structure could enhance its efficacy .

Neuroprotective Properties

Research has also highlighted the neuroprotective properties of this compound. It was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that may involve the modulation of reactive oxygen species (ROS) production. This property could be beneficial for neurodegenerative disease models .

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